(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is an organic compound characterized by the presence of two aromatic rings substituted with methoxy and ethoxy groups. This compound belongs to the class of chalcones, which are known for their diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethoxybenzaldehyde and 2-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.
Reduction: Reduction reactions can convert the compound into dihydrochalcones.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diketones
Reduction: Dihydrochalcones
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
(2E)-1-(2,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antioxidant, and anti-inflammatory properties, making it a subject of study in biological research.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antidiabetic activities.
Industry: Utilized in the development of dyes, pigments, and organic electronic materials.
Mechanism of Action
The mechanism of action of (2E)-1-(2,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. For example, its anticancer activity may be attributed to the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(2,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one
- (2E)-1-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-1-(2,4-Dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, (2E)-1-(2,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is unique due to the specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both methoxy and ethoxy groups provides a distinct electronic environment that can affect the compound’s interaction with biological targets and its overall pharmacological profile.
Properties
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-4-23-18-8-6-5-7-14(18)9-12-17(20)16-11-10-15(21-2)13-19(16)22-3/h5-13H,4H2,1-3H3/b12-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDPMXQMGCXPRB-FMIVXFBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.